molecular formula C10H8ClNO3 B2990964 N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 2361641-64-5

N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2990964
CAS No.: 2361641-64-5
M. Wt: 225.63
InChI Key: ZGTQSLICQULRMR-UHFFFAOYSA-N
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Description

N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a chloro-substituted benzodioxole ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 7-chloro-1,3-benzodioxol-5-ol as the starting material.

  • Activation: The hydroxyl group is activated using a suitable reagent, such as thionyl chloride, to form 7-chloro-1,3-benzodioxol-5-yl chloride.

  • Amide Formation: The activated compound is then reacted with prop-2-enamide under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the benzodioxole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs for treating diseases such as cancer and infections.

Industry: The compound's applications extend to the industrial sector, where it is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enamide is similar to other compounds that contain benzodioxole rings and amide groups. Some of these similar compounds include:

  • N-(5-chloro-1,3-benzodioxol-4-yl)prop-2-enamide

  • N-(2-(1,3-benzodioxol-5-yl)ethyl)prop-2-enamide

  • N-(7-chloro-1,3-benzodioxol-5-yl)acetamide

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

N-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-2-9(13)12-6-3-7(11)10-8(4-6)14-5-15-10/h2-4H,1,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQSLICQULRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C(=C1)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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